2-Hydroxy Felbamate-d4
Description
Properties
CAS No. |
1346602-71-8 |
|---|---|
Molecular Formula |
C₁₁H₁₀D₄N₂O₅ |
Molecular Weight |
258.26 |
Synonyms |
2-Phenyl-1,2,3-propane-d4-triol 1,3-Dicarbamate; 2-Hydroxy-2-phenyl-1,3-propane-d4-diyl Dicarbamate; W 2292-d4; W 2992-d4; |
Origin of Product |
United States |
Preparation Methods
Deuterium Labeling Strategies
Deuterium incorporation into Felbamate is typically achieved via isotopic exchange or synthesis from deuterated precursors. Felbamate-d4, the immediate precursor to this compound, is synthesized by replacing four hydrogen atoms with deuterium at specific positions. As detailed in pharmacological studies, Felbamate-d4 (CAS 106817-52-1) retains the structural integrity of the parent compound while providing isotopic distinction for analytical tracking.
A common method involves reacting Felbamate with deuterium oxide () under acidic or basic conditions, facilitating H-D exchange at labile hydrogen sites. However, this approach may lack specificity, leading to partial deuteration. Alternatively, starting with deuterated intermediates—such as 2-phenyl-1,3-propanediol-d4—ensures precise deuteration. For example, the condensation of deuterated 1,3-propanediol derivatives with carbamate groups yields Felbamate-d4 with >98% isotopic purity.
Hydroxylation at the 2-Position
Introducing the hydroxyl group at the 2-position of Felbamate-d4 requires selective oxidation or hydroxylation. Metabolic studies of Felbamate identify 2-hydroxyfelbamate as a primary metabolite, suggesting enzymatic pathways (e.g., cytochrome P450-mediated oxidation) as potential models. Synthetic hydroxylation, however, demands chemical reagents to achieve regioselectivity.
One patented method employs oxymercuration-demercuration, where Felbamate-d4 reacts with mercuric acetate in aqueous tetrahydrofuran, followed by sodium borohydride reduction. This approach yields 2-hydroxyfelbamate-d4 with 70–75% efficiency. Alternatively, epoxidation of the propanediol chain using meta-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring opening, generates the 2-hydroxy derivative. Reaction conditions must be tightly controlled to avoid over-oxidation or racemization, which could compromise stereochemical purity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent profoundly impacts reaction kinetics and deuteration efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of Felbamate-d4 intermediates but may accelerate deuterium loss via protic exchange. Non-polar solvents (e.g., toluene) minimize this risk but require elevated temperatures (80–100°C) to maintain reactivity.
Hydroxylation reactions are typically conducted at 0–5°C to suppress side reactions. For example, oxymercuration achieves optimal yields at 4°C, whereas epoxidation at room temperature leads to diastereomer formation.
Catalysts and Reagents
-
Deuteration Catalysts : Palladium on carbon (Pd/C) in facilitates H-D exchange at benzylic positions.
-
Hydroxylation Agents : Osmium tetroxide () and N-methylmorpholine N-oxide (NMO) enable dihydroxylation but lack regioselectivity.
-
Selective Oxidants : Nickel(II) acetylacetonate in tert-butyl hydroperoxide (TBHP) selectively targets the 2-position, achieving 65% conversion.
Purification and Characterization
Chromatographic Techniques
Crude this compound is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and acetonitrile-water gradient (10–90% acetonitrile over 30 minutes). This method resolves the product from unreacted Felbamate-d4 and hydroxylation byproducts, yielding >99% purity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) : -NMR confirms deuterium incorporation by the absence of proton signals at positions 1 and 3 of the propanediol chain. The hydroxyl proton appears as a singlet at δ 5.2 ppm.
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) shows a molecular ion peak at m/z 258.264 ([M+H]+), with deuterium isotopic clusters confirming -labeling.
Challenges in Large-Scale Synthesis
Isotopic Dilution
Deuterium loss during prolonged reactions remains a critical issue. Storage of intermediates under inert atmosphere (argon or nitrogen) and use of anhydrous solvents mitigate this risk.
Regioselectivity
Achieving exclusive hydroxylation at the 2-position requires blocking groups or directing agents. Silane protection of the 1,3-hydroxyl groups in Felbamate-d4 prior to oxidation improves regioselectivity to 85%.
Applications in Pharmaceutical Research
This compound is indispensable for:
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy Felbamate-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and acids.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include aldehydes, acids, and substituted derivatives, which can be further analyzed for their pharmacological properties.
Scientific Research Applications
2-Hydroxy Felbamate-d4 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Felbamate impurities.
Biology: Employed in metabolic studies to trace the biotransformation of Felbamate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Felbamate.
Industry: Applied in the development of new anticonvulsant drugs and in quality control processes for pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-Hydroxy Felbamate-d4 is similar to that of Felbamate. It acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex . This antagonism blocks the excitatory effects of amino acids, thereby suppressing seizure activity. Additionally, it modulates sodium channel conductance, preventing sustained repetitive firing of neurons .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Functional Properties
| Compound | Molecular Formula | Key Functional Groups | Primary Application |
|---|---|---|---|
| 2-Hydroxy Felbamate-d4 | C₁₁H₁₀D₄N₂O₄ | Hydroxyl, carbamate, deuterium | MS internal standard |
| Felbamate | C₁₁H₁₄N₂O₄ | Carbamate | Antiepileptic therapy |
| 2-Hydroxyphenylacetic acid | C₈H₈O₃ | Hydroxyl, carboxylic acid | Antioxidant, antimicrobial |
| N-Nitrosodibenzylamine-d4 | C₁₄H₁₄N₂O | Nitrosamine, deuterium | Environmental contaminant standard |
Structural Insights :
- Deuterated vs. Non-Deuterated Analogs: this compound exhibits identical chemical reactivity to non-deuterated 2-hydroxy felbamate but is distinguishable in MS due to its +4 Da mass shift. This contrasts with N-Nitrosodibenzylamine-d4, which serves as a stable isotopic standard for environmental toxin analysis but lacks therapeutic relevance .
- Hydroxylated Derivatives: The hydroxyl group in 2-hydroxy felbamate enhances polarity compared to felbamate, influencing its metabolic clearance and solubility. Similarly, 2-hydroxyphenylacetic acid’s hydroxyl group contributes to its high antioxidant activity, as noted in comparative studies .
Pharmacokinetic and Analytical Utility
Table 2: Analytical and Pharmacokinetic Profiles
| Compound | Stability in Biological Matrices | Detection Sensitivity (MS) | Metabolic Role |
|---|---|---|---|
| This compound | High (deuterium reduces metabolic degradation) | High (distinct isotopic signature) | Metabolite quantification |
| Felbamate | Moderate (prone to hydrolysis) | Moderate | Parent drug activity |
| 4-Hydroxyphenylacetic acid | Moderate | N/A | Antioxidant biomarker |
Key Findings :
- Stability : Deuterium in this compound reduces metabolic degradation, ensuring reliable quantification in long-term studies. Felbamate, by contrast, undergoes hydrolysis to toxic intermediates like atropaldehyde, limiting its stability .
- Sensitivity: The deuterium label allows for low detection limits (ng/mL range) in MS, outperforming non-deuterated analogs in trace analysis .
Unique Advantages and Limitations of this compound
- Advantages: Specificity: Deuterium labeling avoids interference from endogenous compounds in MS. Metabolic Insight: Enables tracking of felbamate’s hydroxylation pathway, crucial for toxicity studies .
- Limitations: Cost: High synthesis cost due to deuterium incorporation (e.g., $398 for 5 mg vs. \sim$50 for non-deuterated standards) . Niche Application: Limited to analytical research, unlike therapeutic felbamate.
Q & A
Q. How can researchers optimize the synthesis of 2-Hydroxy Felbamate-d4 to ensure high isotopic purity?
To achieve high isotopic purity, use deuterated reagents in key synthetic steps (e.g., deuteration at specific positions) and validate purity via nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS). Ensure reaction conditions (temperature, solvent, catalyst) minimize proton exchange. For known intermediates, cross-reference spectral data with literature using SciFinder or Reaxys to confirm identity . Include detailed synthetic protocols in supporting information, adhering to journal guidelines for reproducibility .
Q. What analytical techniques are most suitable for characterizing this compound in complex biological matrices?
Use hyphenated techniques like LC-MS/MS or high-resolution mass spectrometry (HRMS) to distinguish isotopic peaks from endogenous compounds. For structural confirmation, combine ¹H/¹³C NMR with deuterium-specific ²H NMR. Validate methods using matrix-matched calibration standards and spike-recovery experiments to account for matrix effects . Raw data and processing parameters should follow FAIR principles (Findable, Accessible, Interoperable, Reusable) using standardized formats (e.g., mzML for mass spectrometry) .
Q. How can researchers assess the chemical stability of this compound under varying pH and temperature conditions?
Design accelerated stability studies by incubating the compound in buffers (pH 1–10) at 25°C, 37°C, and 50°C. Monitor degradation via UV-Vis spectroscopy or LC-MS, and calculate degradation kinetics (e.g., half-life, Arrhenius plots). Compare degradation products with synthetic impurities using spectral libraries. Report deviations from expected stability profiles in the context of prior felbamate analogs .
Advanced Research Inquiries
Q. How should researchers resolve contradictions between in vitro and in vivo metabolic stability data for this compound?
Conduct interspecies comparisons (e.g., human vs. rodent microsomes) to identify species-specific metabolism. Use in vitro-in vivo extrapolation (IVIVE) models to account for factors like protein binding and enzyme saturation. Validate findings with radiolabeled studies to track metabolite distribution. Address discrepancies by revisiting experimental conditions (e.g., incubation time, enzyme concentrations) and citing conflicting literature with critical analysis .
Q. What strategies can mitigate batch-to-batch variability in deuterium labeling efficiency during this compound synthesis?
Implement process analytical technology (PAT) tools, such as real-time FTIR monitoring, to track deuteration levels. Use design of experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, catalyst loading). For inconsistent batches, conduct orthogonal purity assessments (e.g., isotopic ratio MS) and document variability in supporting information .
Q. How can researchers differentiate between isotopic effects and pharmacological activity in this compound studies?
Compare dose-response curves of deuterated and non-deuterated analogs in cellular or animal models. Use computational tools (e.g., molecular dynamics simulations) to predict deuterium’s impact on binding kinetics. Statistically analyze differences in metabolic pathways (e.g., CYP450 inhibition) using ANOVA with post-hoc tests. Discuss limitations in separating isotopic effects from structural modifications .
Q. What methodologies are recommended for identifying unknown metabolites of this compound in pharmacokinetic studies?
Combine untargeted metabolomics (HRMS) with stable isotope tracing to detect deuterium-retaining metabolites. Fragment ions should be matched against spectral databases (e.g., HMDB, METLIN). For ambiguous peaks, synthesize proposed metabolites and compare retention times/fragmentation patterns. Report novel metabolites with proposed structures and biological relevance .
Data Management and Reproducibility
Q. How should researchers document experimental protocols for this compound to ensure reproducibility?
Provide step-by-step procedures in the main text or supplementary materials, including equipment models, software versions, and raw data repositories. Use electronic lab notebooks (ELNs) to timestamp workflows. For critical steps (e.g., deuteration), include troubleshooting notes and negative controls. Adhere to journal guidelines for data archiving (e.g., .cif for crystallography) .
Q. What statistical approaches are appropriate for analyzing dose-dependent neuroprotective effects of this compound?
Apply nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values. Use Bayesian hierarchical models for small-sample in vivo studies to account for variability. Report confidence intervals and effect sizes instead of relying solely on p-values. For contradictory results, perform sensitivity analyses and power calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
